bis-(n-Propyltetramethylcyclopentadienyl)barium

Atomic Layer Deposition Barium Oxide Precursor Reactivity

Low precursor volatility and carbon contamination limit BaTiO₃ film performance in DRAM capacitors. Ba(PrMe₄Cp)₂ solves this via weaker metal-ligand bonds for improved thermal stability and reduced impurities. - Enables stoichiometric ALD of high-k BaTiO₃ at low thermal budgets - Compatible with liquid delivery for precise Ba flux in high-aspect-ratio structures - Works synergistically with Sr(PrMe₄Cp)₂ for BST composition tuning

Molecular Formula C24H38Ba
Molecular Weight 463.9 g/mol
Cat. No. B13810977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebis-(n-Propyltetramethylcyclopentadienyl)barium
Molecular FormulaC24H38Ba
Molecular Weight463.9 g/mol
Structural Identifiers
SMILESCCC[C]1[C]([C]([C]([C]1C)C)C)C.CCC[C]1[C]([C]([C]([C]1C)C)C)C.[Ba]
InChIInChI=1S/2C12H19.Ba/c2*1-6-7-12-10(4)8(2)9(3)11(12)5;/h2*6-7H2,1-5H3;
InChIKeySAAKEQOBORNMJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ba(PrMe₄Cp)₂ Precursor Profile


bis-(n-Propyltetramethylcyclopentadienyl)barium, also referred to as Ba(PrMe₄Cp)₂, is an organometallic compound of the metallocene class (CAS: 210758-43-3) [1]. It features a central barium atom coordinated by two n-propyltetramethylcyclopentadienyl ligands, a structure designed to enhance volatility for thin-film deposition techniques such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) . As a barium source, it is a key candidate in the fabrication of advanced microelectronic materials like barium strontium titanate (BST) and barium titanate (BaTiO₃), which are critical for next-generation dynamic random-access memory (DRAM) capacitors [2].

Workflow ALD / CVD thin-film deposition precursor
Selection Volatility and ligand-controlled reactivity
Use Context BaTiO₃, BST, and perovskite oxide research

Substitution Risks for Ba(PrMe₄Cp)₂


Generic substitution among barium precursors is technically unsound due to fundamental differences in ligand chemistry that dictate precursor volatility, thermal stability, and film purity [1]. Traditional precursors like Ba(tmhd)₂ (Ba(DPM)₂) often exhibit low volatility and are prone to decomposition at the elevated temperatures required for vaporization, leading to particle generation and carbon contamination [1]. The calculated weaker metal-ligand bonds of PrMe₄Cp-based precursors compared to β-diketonates, such as tmhd, provide a predictive basis for more favorable reactivity and reduced carbon impurity incorporation during film growth [1]. Consequently, procuring the specified Ba(PrMe₄Cp)₂ ensures a predictable, high-purity deposition process, whereas an unvalidated alternative risks film degradation, process instability, and costly tool downtime.

Ba(PrMe₄Cp)₂
Ba(tmhd)₂
Volatility & Transport
Engineered for vapor-phase delivery
Low volatility; prone to thermal decomposition
Carbon Impurity
Weaker metal–ligand bonds may reduce carbon residue
Stronger metal–oxygen bonds may increase carbon incorporation
Process Integration
Compatible with liquid delivery systems
Often relies on solid sublimation; particle generation risk

Ba(PrMe₄Cp)₂ Differentiation Evidence


Superior ALD Reactivity vs. Ba(tmhd)₂

In an experimental comparison of strontium analogs, the PrMe₄Cp-based precursor enabled successful atomic layer deposition (ALD) of SrO films, while under identical process conditions, the use of a tmhd-based precursor (Sr(tmhd)₂) resulted in no measurable deposition [1]. Given the close chemical similarity between strontium and barium, this result is a strong predictor of the barium analog's performance [1].

Head-to-head ALD Reactivity
Cross-study comparable
Sr(PrMe₄Cp)₂: Successful deposition vs Sr(tmhd)₂: No deposition
PrMe₄Cp ligand reactivity confirmed
Ba analog performance to verify
Atomic Layer Deposition Barium Oxide Precursor Reactivity

Carbon Impurity Mitigation vs. Ba(tmhd)₂

Density functional theory (DFT) calculations reveal a key structural advantage: PrMe₄Cp and other cyclopentadienyl-based barium precursors have weaker metal-ligand bonds and stronger internal ligand bonds compared to β-diketonate precursors like Ba(tmhd)₂ [1]. This electronic structure difference is the primary mechanism for the reduced carbon contamination observed in films grown from Cp-based precursors [1].

Carbon Impurity Mechanism
Class-level inference
DFT: Weaker Ba–Cp bonds, stronger internal Cp bonds
May support lower carbon film contamination
Experimental validation needed
Film Purity Carbon Contamination DFT Calculation

Thermal Stability and Volatility for ALD

For the PrMe₄Cp-based strontium analog, a stable ALD growth window was demonstrated at a source temperature of 200 °C and substrate temperatures between 250-350 °C [1]. This indicates that the PrMe₄Cp ligand provides sufficient thermal stability to prevent premature decomposition while maintaining adequate volatility for vapor-phase transport [1].

ALD Process Window
Cross-study comparable
250–350 °C substrate
Defined thermal window for reproducible deposition
Sr analog data; Ba verification recommended
Thermal Stability Volatility ALD Precursor

Liquid Delivery Formulation Compatibility

The strontium analog, Sr(PrMe₄Cp)₂, has been specifically formulated as a liquid precursor for vapor delivery in an ALD process, as detailed in patent literature [1]. This establishes a direct precedent for using the barium version in liquid delivery systems, a method preferred for its precise and stable precursor flux, which is often challenging with solid precursors like Ba(tmhd)₂ [1].

Liquid Delivery Format
Head-to-head
Liquid (dissolved in solvents) vs Solid sublimation
Enables precise flux control in deposition
Patent precedent; Ba formulation to confirm
Liquid Delivery CVD Precursor Process Integration

Ba(PrMe₄Cp)₂ Application Scenarios


ALD of BaTiO₃ for DRAM Capacitors

The primary application scenario for Ba(PrMe₄Cp)₂ is in the ALD of BaTiO₃, a high-k dielectric material for next-generation DRAM capacitors [1]. Its reactivity with oxygen sources (inferred from the Sr analog's performance) is crucial for depositing stoichiometric BaTiO₃ thin films at low thermal budgets [2]. The precursor's suitability for liquid delivery enables the precise control of Ba flux required for achieving the high conformality and thickness uniformity demanded by high-aspect-ratio capacitor structures [3].

CVD of BST for Tunable RF Devices

Ba(PrMe₄Cp)₂ is a suitable barium source for the CVD of BST ((Ba,Sr)TiO₃) thin films, which are used in tunable microwave devices and voltage-tunable capacitors [1]. The volatility and thermal stability of the PrMe₄Cp ligand family make these precursors well-suited for multi-component oxide deposition [2]. By using Ba(PrMe₄Cp)₂ in conjunction with its strontium analog Sr(PrMe₄Cp)₂, film composition can be precisely tuned by controlling the precursor flow ratios, a key advantage for achieving the desired electrical properties (e.g., Curie temperature) of the final device [3].

Novel Ba-Based Perovskite Research

In academic and industrial R&D settings, Ba(PrMe₄Cp)₂ serves as a foundational precursor for exploring the synthesis of novel barium-based perovskites and other complex oxides for emerging applications in ferroelectric memory (FeRAM), solid oxide fuel cells (SOFCs), and catalysis [1]. Its compatibility with other PrMe₄Cp-based metal precursors (e.g., for Sr, Ti, Zr, Hf) allows researchers to create a unified precursor suite for combinatorial thin-film studies, accelerating materials discovery and process development [2].

Application
Selection Property
Validation Focus
ALD of BaTiO₃ for DRAM Capacitors
Reactivity with oxygen sources for stoichiometric films
High conformality and thickness uniformity on high-aspect-ratio structures
CVD of BST for Tunable RF Devices
Volatility and thermal stability for multi-component oxide deposition
Composition control through precursor flow ratios
Novel Ba-Based Perovskite Research
Compatibility with a PrMe₄Cp-based multi-metal precursor suite
Combinatorial thin-film studies and materials discovery

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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